
1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione is a compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in nature and are known for their stimulant effects. This particular compound has been studied for its potential pharmacological activities, including its role as an antagonist of the adenosine A2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione typically involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthines .
Scientific Research Applications
1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other xanthine derivatives.
Biology: Studied for its effects on adenosine receptors, which play a role in various physiological processes.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through antagonism of the adenosine A2A receptor. This receptor is involved in regulating neurotransmitter release and has implications in various neurological conditions. By blocking this receptor, 1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione can modulate neurotransmitter levels and potentially alleviate symptoms of disorders like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively antagonize the adenosine A2A receptor sets it apart from other xanthines, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5426-70-0 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
1,3-dimethyl-8-(phenoxymethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O3/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-21-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
QIQXXFPSAXJCFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


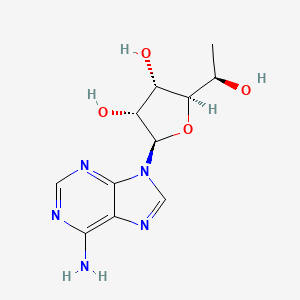
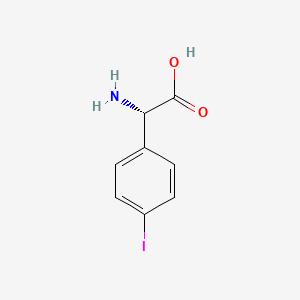
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)

![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)
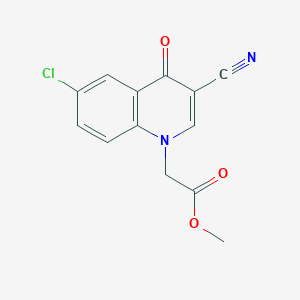
![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
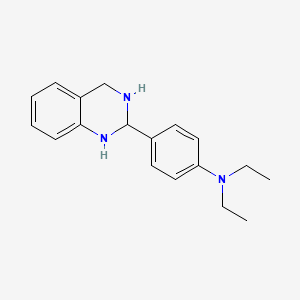

![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)
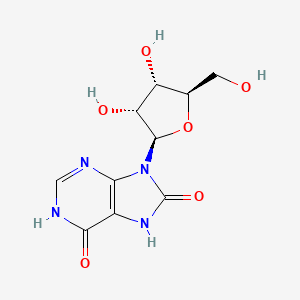
![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)
